Elimusertib (hydrochloride)
Descripción general
Descripción
Elimusertib (hydrochloride) is a small-molecule inhibitor of ataxia telangiectasia and Rad3-related protein (ATR). It is currently being tested clinically in various cancer entities in adults and children. This compound has shown promising antitumor activity, particularly in pediatric solid tumor models .
Métodos De Preparación
The synthetic routes and reaction conditions for elimusertib (hydrochloride) involve multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. Industrial production methods typically involve optimizing these steps to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Análisis De Reacciones Químicas
Elimusertib (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Aplicaciones Científicas De Investigación
Elimusertib (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of ATR in DNA damage response.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Tested in clinical trials for its potential to treat various cancers, particularly pediatric solid tumors.
Mecanismo De Acción
Elimusertib (hydrochloride) exerts its effects by inhibiting the ATR protein, which plays a critical role in the DNA damage response. By inhibiting ATR, elimusertib disrupts the repair of damaged DNA, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it particularly effective against tumors with high levels of DNA damage .
Comparación Con Compuestos Similares
Elimusertib (hydrochloride) is unique compared to other ATR inhibitors due to its strong preclinical antitumor activity and limited toxicity. Similar compounds include:
Ceralasertib: Another ATR inhibitor with similar mechanisms but different pharmacokinetic properties.
Berzosertib: An ATR inhibitor that has shown efficacy in combination with other therapies. Elimusertib stands out for its potent activity in pediatric solid tumor models and its potential for clinical use
Actividad Biológica
Elimusertib (hydrochloride), a potent small-molecule inhibitor of ataxia telangiectasia and Rad3-related protein (ATR), has garnered significant attention in cancer research due to its promising biological activity against various malignancies. This article synthesizes findings from recent studies, highlighting its mechanisms of action, efficacy in preclinical models, and potential clinical applications.
Elimusertib functions by inhibiting ATR, a crucial protein involved in the DNA damage response (DDR). By blocking ATR activity, elimusertib disrupts the cellular repair mechanisms that cancer cells rely on to survive DNA damage induced by replication stress or chemotherapeutic agents. This inhibition leads to increased genomic instability and apoptosis in tumor cells.
Efficacy in Preclinical Models
Recent studies have demonstrated the antitumor activity of elimusertib across various cancer types, particularly pediatric solid tumors. A comprehensive assessment was conducted using 38 cell lines and 32 patient-derived xenograft (PDX) models, revealing notable efficacy:
- Alveolar Rhabdomyosarcoma : Elimusertib exhibited stronger antitumor effects compared to standard chemotherapies, with significant objective response rates observed in PDX models .
- Neuroblastoma : Similar potent effects were noted, suggesting a therapeutic role for ATR inhibition in this subset of childhood cancers .
The following table summarizes the comparative efficacy of elimusertib against standard-of-care treatments in preclinical models:
Cancer Type | Standard Treatment | Elimusertib Efficacy | Notes |
---|---|---|---|
Alveolar Rhabdomyosarcoma | Chemotherapy | Higher response rates | Superior to standard therapies |
Neuroblastoma | Chemotherapy | Significant antitumor activity | Potential for clinical translation |
Pancreatic Ductal Adenocarcinoma (PDAC) | Gemcitabine + Other agents | Synergistic effects observed | Effective in combination therapies |
Case Studies and Clinical Trials
Elimusertib is currently undergoing clinical evaluation for various cancers. Notably, a Phase 1 trial has reported its safety and tolerability when used as monotherapy and in combination with other agents. For instance, combining elimusertib with gemcitabine has shown enhanced cytotoxicity against PDAC cells .
In a specific case involving recurrent Ewing Sarcoma, patients treated with elimusertib demonstrated promising outcomes, warranting further investigation into its role as a first-line treatment option .
Biomarkers and Predictive Response
Identifying biomarkers that predict response to elimusertib is critical for optimizing treatment strategies. Studies have indicated that certain molecular alterations associated with replication stress may serve as predictive markers for efficacy . Ongoing research aims to refine these biomarkers to enhance patient selection for clinical trials.
Propiedades
IUPAC Name |
(3R)-3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O.ClH/c1-13-12-28-10-9-27(13)18-11-15(17-5-8-23-26(17)2)14-3-6-21-20(19(14)24-18)16-4-7-22-25-16;/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,25);1H/t13-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQNBYGUBHMRPY-BTQNPOSSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.